2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile is an organic compound that features a brominated pyridine ring attached to a nitrile group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile typically involves the bromination of a pyridine derivative followed by the introduction of a nitrile group. One common method involves the reaction of 3-bromopyridine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as toluene or ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and nitrile introduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or the pyridine ring.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures, especially when reacted with suitable partners under catalytic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds with potential biological activity .
Scientific Research Applications
2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
Similar Compounds
(3-Bromopyridin-2-yl)methanol: This compound features a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.
(3-Bromopyridin-2-yl)methanamine:
Uniqueness
2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile is unique due to its combination of a brominated pyridine ring and a nitrile group, which provides distinct reactivity and versatility in synthesis. This makes it a valuable intermediate in the development of novel compounds with diverse applications in chemistry and medicine .
Properties
IUPAC Name |
2-(3-bromopyridin-2-yl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTFAFJKPMABGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.